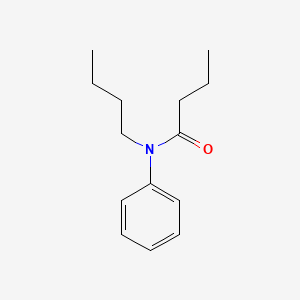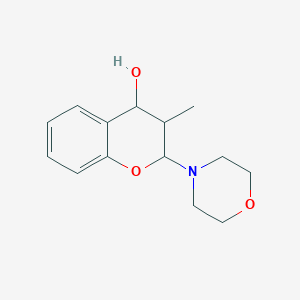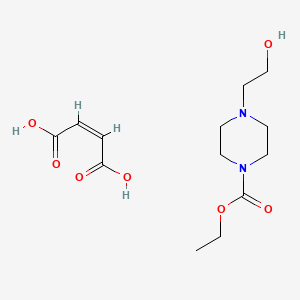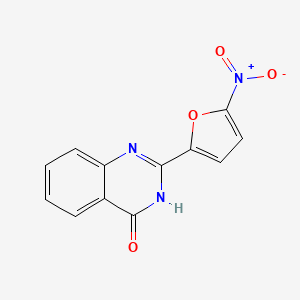
2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one is a heterocyclic compound that features both a furan ring and a quinazolinone moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one typically involves the condensation of 5-nitro-2-furaldehyde with anthranilic acid or its derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under high pressure and in the presence of a nickel catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Nickel catalyst, high pressure hydrogenation
Substitution: Nucleophiles such as amines or thiols, elevated temperatures
Major Products
Reduction: 2-(5-amino-furan-2-yl)-3H-quinazolin-4-one
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one is not fully understood. it is believed to exert its effects through the following pathways:
Antimicrobial Activity: The nitro group is reduced within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
Anticancer Activity: The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles
- 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl derivatives
Uniqueness
2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one is unique due to its dual presence of a furan ring and a quinazolinone moiety, which may contribute to its distinct biological activities. Compared to similar compounds, it may offer a different spectrum of antimicrobial and anticancer properties, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C12H7N3O4 |
|---|---|
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
2-(5-nitrofuran-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H7N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h1-6H,(H,13,14,16) |
InChI-Schlüssel |
UAPFLTHBNJOTFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


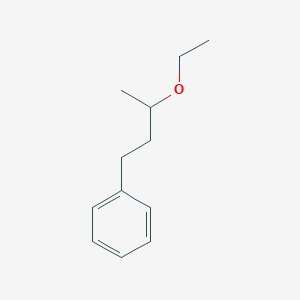

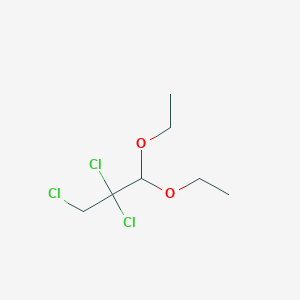
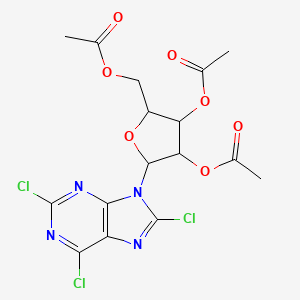
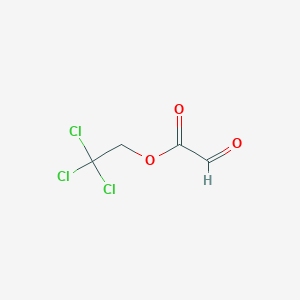
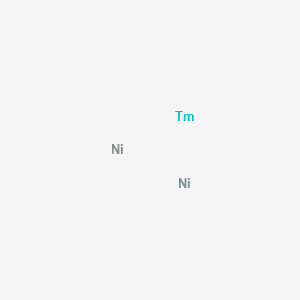
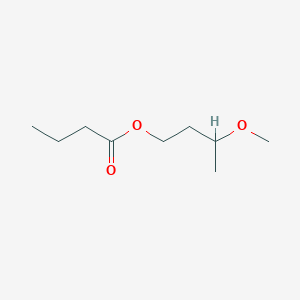
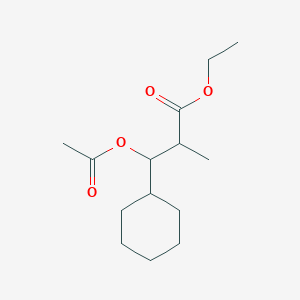
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
